2-(5-Acetyl-2-hydroxyphenyl)acetic acid, also known as 2-hydroxy-5-acetyl-phenylacetic acid, is an organic compound classified under the category of phenylacetic acids. This compound features a hydroxyl group and an acetyl group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 194.19 g/mol. It is recognized for its structural complexity and is relevant in various scientific applications, particularly in medicinal chemistry and organic synthesis.
The compound belongs to the broader class of organic compounds known as 2(hydroxyphenyl)acetic acids. These compounds are characterized by their phenolic structure, where a hydroxyl group is positioned at the ortho position relative to the acetic acid moiety. The classification can be summarized as follows:
The synthesis of 2-(5-acetyl-2-hydroxyphenyl)acetic acid can be achieved through various methods, predominantly focusing on the functionalization of phenolic compounds. One notable method involves the use of acetylation reactions on 2-hydroxyphenylacetic acid derivatives.
The molecular structure of 2-(5-acetyl-2-hydroxyphenyl)acetic acid can be depicted as follows:
CC(=O)c1ccc(O)c(CC(O)=O)c1The structure features:
This arrangement contributes to its potential reactivity and interaction with biological systems.
The chemical behavior of 2-(5-acetyl-2-hydroxyphenyl)acetic acid includes several key reactions:
These reactions are critical for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for 2-(5-acetyl-2-hydroxyphenyl)acetic acid primarily relates to its interaction with biological targets, particularly enzymes involved in inflammatory pathways.
The physical properties of 2-(5-acetyl-2-hydroxyphenyl)acetic acid include:
Chemical properties include:
2-(5-Acetyl-2-hydroxyphenyl)acetic acid finds applications in various scientific fields:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: